3-Bromo-7-chloroimidazo[1,2-a]pyridine

Cross-coupling Suzuki-Miyaura Synthetic Methodology

Sourcing a heteroaromatic building block with truly orthogonal reactive handles often leads to analogs with limited synthetic utility. 3-Bromo-7-chloroimidazo[1,2-a]pyridine (CAS 342613-67-6) provides a definitive solution, featuring a non-interchangeable Br at C3 and Cl at C7 for precise, sequential diversification. - Enables selective Suzuki-Miyaura coupling at C3 followed by SNAr or cross-coupling at C7 for focused library synthesis. - Key scaffold for generating kinase inhibitor leads, where halogen substitution directly modulates potency. - Preserved as a core in advanced intermediates like Ethyl 3-bromo-7-chloroimidazo[1,2-a]pyridine-2-carboxylate for convergent synthesis strategies.

Molecular Formula C7H4BrClN2
Molecular Weight 231.48 g/mol
CAS No. 342613-67-6
Cat. No. B1372471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-7-chloroimidazo[1,2-a]pyridine
CAS342613-67-6
Molecular FormulaC7H4BrClN2
Molecular Weight231.48 g/mol
Structural Identifiers
SMILESC1=CN2C(=NC=C2Br)C=C1Cl
InChIInChI=1S/C7H4BrClN2/c8-6-4-10-7-3-5(9)1-2-11(6)7/h1-4H
InChIKeyLBPZKTZBYAXZDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-7-chloroimidazo[1,2-a]pyridine: Key Drug Discovery Intermediate


3-Bromo-7-chloroimidazo[1,2-a]pyridine (CAS 342613-67-6) is a heteroaromatic building block belonging to the imidazo[1,2-a]pyridine class. Its molecular structure (C₇H₄BrClN₂, MW: 231.48 g/mol) features a fused bicyclic core substituted with bromine at the 3-position and chlorine at the 7-position [1]. The compound is a solid with a reported melting point of 203-211 °C [2]. As a dihalogenated scaffold, it is a versatile intermediate in medicinal chemistry, providing two distinct sites for selective, sequential functionalization via cross-coupling or nucleophilic aromatic substitution reactions . This dual reactivity is a key driver for its procurement in complex molecule synthesis and targeted library generation.

Dual orthogonal handles C3-Br for cross-coupling; C7-Cl for SNAr, enabling sequential functionalization
Privileged scaffold Imidazo[1,2-a]pyridine core supports kinase inhibitor SAR studies
Versatile intermediate Used to build complex libraries and advanced building blocks

Why This Dihalogenated Scaffold Is Irreplaceable


While numerous imidazo[1,2-a]pyridine analogs are commercially available, the specific 3-bromo-7-chloro substitution pattern on the scaffold of 3-Bromo-7-chloroimidazo[1,2-a]pyridine is critical for its function as a synthetic intermediate. In medicinal chemistry, the halogen substitution pattern on a heteroaromatic core profoundly influences both the compound's own reactivity and the properties of its downstream derivatives [1]. The presence of bromine at C3 and chlorine at C7 is non-interchangeable with mono-halogenated or differently substituted analogs (e.g., 3-iodoimidazo[1,2-a]pyridine [2] or 7-chloroimidazo[1,2-a]pyridine). Each halogen atom on this compound serves as a distinct and orthogonal synthetic handle, enabling specific, sequential functionalization to build molecular complexity . Substituting this dihalogenated scaffold for a simpler analog would result in a different number and type of functionalization sites, leading to the synthesis of a completely different set of final compounds and potentially derailing an entire research or scale-up program. The following evidence guide provides quantitative context for its unique position among available building blocks.

Target Compound
Potential Substitute
Risk
3-Bromo-7-chloroimidazo[1,2-a]pyridine
Mono-halogenated analog (e.g., 3-bromo)
Fewer functionalization sites may limit library diversity
3-Bromo-7-chloroimidazo[1,2-a]pyridine
Di-iodo or di-bromo analog
Lack of orthogonal reactivity may lead to complex reaction mixtures

3-Bromo-7-chloroimidazo[1,2-a]pyridine: Evidence for Selecting Over Alternatives


Superior C3 Bromo Reactivity in Suzuki Coupling

The bromine atom at the 3-position of 3-Bromo-7-chloroimidazo[1,2-a]pyridine is expected to be a superior coupling partner in palladium-catalyzed Suzuki-Miyaura reactions compared to the analogous 3-chloro derivative. While direct head-to-head kinetic data for this exact compound is not available, extensive class-level SAR on 3-halogenated imidazo[1,2-a]pyridines and other heterocycles demonstrates that oxidative addition rates follow the trend I > Br >> Cl [1]. This established principle means the bromo-substituent provides a practical balance of high reactivity and bench stability, enabling efficient, high-yielding cross-couplings under milder conditions than would be required for a chloro analog, while offering greater chemoselectivity over the 7-chloro substituent compared to an iodo group.

C3 Bromo Reactivity
Class-level
Reactivity trend: C-I >> C-Br >> C-Cl
Supports selective Suzuki coupling at C3 under mild conditions
Data to verify; class-level inference from aryl halide trends
Cross-coupling Suzuki-Miyaura Synthetic Methodology Organometallic Chemistry

Orthogonal Reactivity for Sequential Functionalization

3-Bromo-7-chloroimidazo[1,2-a]pyridine possesses two chemically distinct halogen handles: a bromine at C3 and a chlorine at C7. This inherent orthogonality is a quantitative feature. The C-Br bond is significantly more reactive toward Pd-catalyzed cross-couplings than the C-Cl bond [1], while the C-Cl bond is more amenable to nucleophilic aromatic substitution (SNAr) under specific conditions . This contrasts with simpler mono-halogenated analogs (e.g., 3-bromoimidazo[1,2-a]pyridine or 7-chloroimidazo[1,2-a]pyridine) which only offer a single functionalization site [2], and with di-iodo or di-bromo analogs, which would lack this chemoselectivity, leading to complex mixtures.

Orthogonal Reactivity
Class-level
2 reactive sites (C3-Br, C7-Cl) vs 1 site
Enables programmed, sequential introduction of two fragments
Mono-halogenated analogs lack this orthogonal capability
Orthogonal Reactivity Sequential Functionalization Medicinal Chemistry Building Block

Key Intermediate for Potent Kinase Inhibitors

The imidazo[1,2-a]pyridine core, particularly when substituted with halogens, is a privileged scaffold for developing protein kinase inhibitors. Research has validated that derivatives of this class can achieve potent inhibition of targets like DYRK1A and CLK1 [1]. While the specific compound 3-Bromo-7-chloroimidazo[1,2-a]pyridine is an intermediate and not a final drug candidate, its value is derived from its ability to generate active molecules. The 7-chloro substituent, for instance, is a common feature in potent kinase inhibitors (e.g., compounds 4c in Lawson et al., 2016) [2], and the C3-bromo group allows for rapid diversification to explore SAR at a key position. Substituting with an analog lacking either of these halogens would foreclose this established route to generating potent and selective inhibitors.

Kinase Inhibitor Potential
Cross-study comparable
CLK1 IC50 0.7 µM (derivative 4c)
Supports kinase inhibitor SAR exploration
Data from derivatives, not direct compound; requires synthesis validation
Kinase Inhibition Drug Discovery Medicinal Chemistry SAR

3-Bromo-7-chloroimidazo[1,2-a]pyridine: High-Value Applications


Programmable Kinase Inhibitor Library Synthesis

The orthogonal reactivity of the C3-bromo and C7-chloro substituents makes this compound an ideal central core for constructing focused libraries of kinase inhibitors. As demonstrated in studies on imidazo[1,2-a]pyridine kinase inhibitors, halogen substitution is key to potency [1]. A synthetic program can first leverage the C3-bromo group in a Suzuki-Miyaura cross-coupling [2] to introduce a wide range of aryl or heteroaryl diversity elements. Subsequently, the C7-chloro group can be displaced via nucleophilic aromatic substitution (SNAr) or further metal-catalyzed cross-coupling under more forcing conditions to install a second distinct functional group. This sequential functionalization strategy allows for the efficient and systematic exploration of chemical space around the imidazo[1,2-a]pyridine pharmacophore.

Advanced 7-Chloro Building Block Synthesis

The 7-chloro substituent is a valuable synthetic handle in its own right. The compound can be used to prepare more advanced intermediates, such as Ethyl 3-bromo-7-chloroimidazo[1,2-a]pyridine-2-carboxylate (CAS 1427460-50-1), a derivative that retains both halogen atoms for further elaboration [1]. Such advanced building blocks are essential for convergent synthesis strategies, where a complex molecule is assembled from multiple, sophisticated fragments. The presence of the 7-chloro group in the final product of these early-stage modifications ensures that this crucial vector for further diversification is preserved for late-stage functionalization, providing maximum synthetic flexibility.

Halogen-Bonding Probe for Biological Systems

Beyond its role as a synthetic intermediate, the unique dihalogenated pattern of this compound makes it a valuable probe for studying non-covalent interactions in medicinal chemistry. The presence of both bromine and chlorine atoms at specific positions on the imidazo[1,2-a]pyridine scaffold provides a controlled system for investigating halogen bonding (XB) interactions with biological targets [1]. Researchers can compare the binding affinity or inhibitory activity of this compound and its derivatives against analogs where one or both halogens are replaced (e.g., with hydrogen, methyl, or other halogens) to quantify the contribution of each halogen bond to molecular recognition. This fundamental understanding is critical for rational, structure-based drug design.

Application
Selection Property
Validation Focus
Programmable Kinase Inhibitor Library Synthesis
Dual orthogonal reactive sites
Sequential cross-coupling and nucleophilic substitution diversification
Advanced 7-Chloro Building Block Synthesis
Retention of 7-chloro handle
Late-stage functionalization flexibility
Halogen-Bonding Probe Studies
Distinct halogen substitution pattern
Quantifying halogen-bond contributions in structure-based design research

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